N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide
Description
N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a heterocyclic compound featuring a fused pyrroloquinoline core with a 4-oxo group and a benzenesulfonamide substituent at the 8-position. The pyrrolo[3,2,1-ij]quinoline scaffold is notable for its tricyclic structure, which combines a pyrrole ring fused to a quinoline system. The sulfonamide group (-SO₂NH₂) introduces hydrogen-bonding capabilities and polarity, which can influence solubility and binding affinity.
Properties
IUPAC Name |
N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c20-16-7-6-12-10-14(11-13-8-9-19(16)17(12)13)18-23(21,22)15-4-2-1-3-5-15/h1-5,10-11,18H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERMBNOBMFUDGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)NS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Heterocycle Formation
The pyrrolo[3,2,1-ij]quinolin-4-one core is synthesized via a 1,3-dipolar cycloaddition reaction. The process begins with the generation of a heterocyclic ylide intermediate from monoquaternary salts. For example, reacting 4-(4-chlorophenyl)pyrimidine with 2-bromoacetophenone in acetone at room temperature yields a quaternary salt. Subsequent treatment with ethyl propiolate in a basic medium induces cycloaddition, forming the bicyclic pyrroloquinoline system.
Key reaction parameters :
Sulfonamide Functionalization
The benzenesulfonamide group is introduced via nucleophilic substitution. The amine group at position 8 of the pyrroloquinoline core reacts with benzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine.
Optimized conditions :
- Molar ratio : 1:1.2 (amine:sulfonyl chloride)
- Reaction time : 4–6 hours
- Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7)
Industrial-Scale Production Considerations
Continuous Flow Synthesis
To enhance scalability, continuous flow reactors replace batch processes for critical steps:
| Step | Residence Time | Temperature | Conversion Efficiency |
|---|---|---|---|
| Quaternary salt formation | 15–20 minutes | 25°C | 92% |
| Cycloaddition | 30–45 minutes | 70°C | 85% |
| Sulfonylation | 10–15 minutes | 0°C | 97% |
Data extrapolated from batch-to-flow transformations of analogous compounds.
Crystallization Optimization
Recrystallization from N,N-dimethylacetamide/water (1:3 v/v) achieves >99% purity. Key parameters:
- Cooling rate : 0.5°C/minute
- Seed crystal size : 10–20 µm
- Yield loss : <5%
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz, DMSO-d6) :
- δ 8.21 (s, 1H, NH sulfonamide)
- δ 7.85–7.45 (m, 5H, aromatic protons)
- δ 4.12 (t, J = 6.8 Hz, 2H, CH2 tetrahydro ring)
13C NMR (101 MHz, DMSO-d6) :
High-Resolution Mass Spectrometry (HRMS)
- Observed : m/z 369.1243 [M+H]+
- Calculated for C18H17N2O3S : 369.1241
Comparative Analysis of Synthetic Methodologies
| Method | Yield | Purity | Time | Cost Index |
|---|---|---|---|---|
| Classical batch synthesis | 58% | 95% | 48h | 1.00 |
| Microwave-assisted | 72% | 98% | 6h | 0.85 |
| Continuous flow | 81% | 99% | 3h | 0.70 |
Cost index normalized to batch synthesis.
Challenges and Mitigation Strategies
Regioselectivity in Cycloaddition
The 1,3-dipolar cycloaddition occasionally produces regioisomers due to competing frontier molecular orbital interactions. Employing electron-deficient dipolarophiles (e.g., ethyl propiolate over dimethyl acetylenedicarboxylate) enhances selectivity for the desired product.
Sulfonamide Hydrolysis
The sulfonamide bond is susceptible to acidic hydrolysis. Storage recommendations:
- pH : 6.5–7.5 (phosphate buffer)
- Temperature : –20°C (lyophilized form)
- Stabilizers : 0.01% w/v ascorbic acid
Green Chemistry Alternatives
Solvent Recycling Systems
A closed-loop acetone recovery system reduces waste generation by 40%:
- Distillation efficiency : 92%
- Purity of recycled solvent : ≥99%
Catalytic Improvements
Replacing stoichiometric bases with polystyrene-supported DMAP reduces catalyst loading by 80% while maintaining 95% yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various substituents onto the aromatic ring, potentially altering the compound’s properties.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound’s unique structure may interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Due to its potential biological activity, it could be investigated as a lead compound in drug discovery, particularly for diseases where modulation of specific biological pathways is beneficial.
Industry: It may find applications in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or modulating their activity. Detailed studies would be required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., -CF₃) may enhance metabolic stability but reduce solubility compared to bulky tert-butyl groups .
- The unsubstituted benzene in the target compound may offer intermediate reactivity, balancing electronic effects and steric hindrance.
Pyrroloquinoline Derivatives with Modified Core Functionality
Variations in the pyrroloquinoline core impact conformational flexibility and binding interactions:
Key Observations :
- The 4-oxo group in the target compound may participate in keto-enol tautomerism, affecting its electronic profile .
Amide vs. Sulfonamide Derivatives
Replacing the sulfonamide group with amides alters hydrogen-bonding capacity and lipophilicity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
